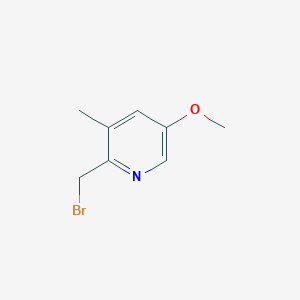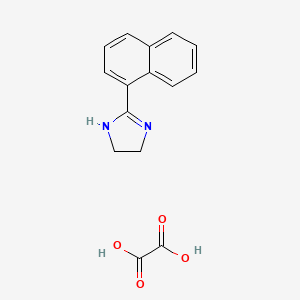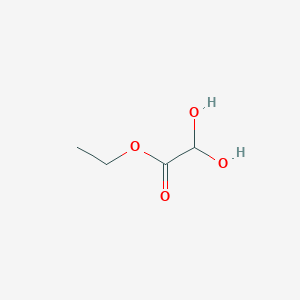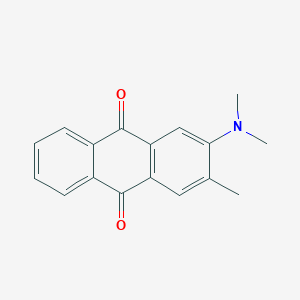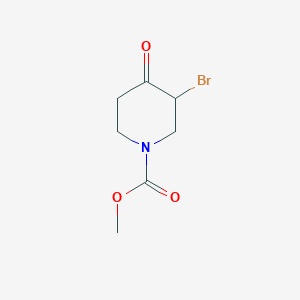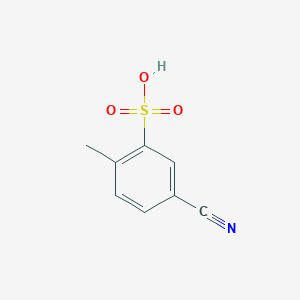
7-((Methylamino)methyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((Methylamino)methyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse pharmacological properties. Indole derivatives have been extensively studied due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-((Methylamino)methyl)indolin-2-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-((Methylamino)methyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione, while reduction may yield indoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-((Methylamino)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2,3-dione: An oxidation product of indole derivatives.
Indoline: A reduction product of indole derivatives.
1-Benzyl-1H-1,2,3-triazole: A compound with similar pharmacological properties
Uniqueness
7-((Methylamino)methyl)indolin-2-one is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. This versatility makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
7-(methylaminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-6-8-4-2-3-7-5-9(13)12-10(7)8/h2-4,11H,5-6H2,1H3,(H,12,13) |
Clave InChI |
JMQCZXWRCWUBRW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC2=C1NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
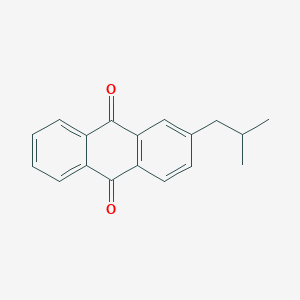
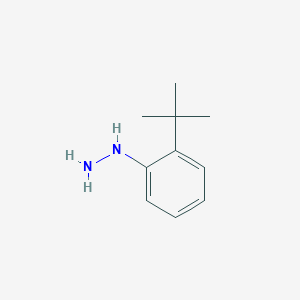


![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

